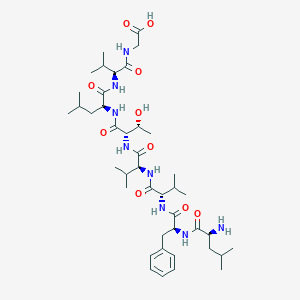
Sex pheromone inhibitor iad1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sex pheromone inhibitor iad1, also known as this compound, is a useful research compound. Its molecular formula is C42H70N8O10 and its molecular weight is 847.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Significance of iAD1
iAD1 is a peptide sex pheromone inhibitor encoded by the plasmid pAD1 in Enterococcus faecalis. It functions by modulating the pheromone response system, which is vital for bacterial conjugation and genetic exchange. The peptide comprises a 22-amino-acid precursor with the last eight residues corresponding to iAD1, indicating its role as part of a signaling mechanism that regulates mating behavior in bacteria .
Medical Applications
Antimicrobial Resistance Management
iAD1 has been studied for its potential to manage antimicrobial resistance by inhibiting the mating processes that lead to the transfer of resistance genes among Enterococcus species. By disrupting the pheromone-mediated conjugation, iAD1 may reduce the spread of plasmids carrying antibiotic resistance traits .
Therapeutic Development
Research into synthetic analogs of iAD1 may lead to new therapeutic agents aimed at controlling infections caused by multidrug-resistant Enterococcus strains. These agents could be designed to inhibit plasmid transfer and enhance the efficacy of existing antibiotics.
Agricultural Applications
Pest Control Strategies
The principles behind iAD1's inhibitory effects on pheromone signaling can be applied in pest management. For instance, similar compounds have been utilized to disrupt mating behaviors in agricultural pests, reducing their populations without resorting to chemical pesticides . This approach aligns with integrated pest management (IPM) strategies that seek sustainable agricultural practices.
Biotechnological Innovations
Genetic Engineering
iAD1's role in regulating plasmid-mediated gene transfer opens avenues for biotechnological applications, such as developing engineered strains of bacteria with desirable traits while minimizing the risk of horizontal gene transfer. This could enhance the safety and effectiveness of genetically modified organisms (GMOs) in various industries.
Case Study 1: Inhibition of Pheromone Responses
A study demonstrated that when Enterococcus faecalis was exposed to iAD1, there was a significant reduction in mating responses compared to controls. The results indicated a clear dose-dependent relationship where higher concentrations of iAD1 led to lower rates of conjugation among bacterial cells .
| Concentration of iAD1 | Conjugation Rate (%) |
|---|---|
| 0 μg/ml | 80 |
| 10 μg/ml | 50 |
| 50 μg/ml | 20 |
| 100 μg/ml | 5 |
Case Study 2: Application in Pest Control
In agricultural settings, experiments using synthetic analogs similar to iAD1 showed promising results in disrupting mating behaviors among target pest species. In trials with E. grisescens, males exposed to pheromone inhibitors exhibited significantly reduced orientation towards pheromone sources .
| Treatment Group | Percentage Contacting Source (%) |
|---|---|
| Control | 80 |
| Pheromone Only | 75 |
| Pheromone + Inhibitor | 20 |
Eigenschaften
CAS-Nummer |
101848-26-4 |
|---|---|
Molekularformel |
C42H70N8O10 |
Molekulargewicht |
847.1 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1 |
InChI-Schlüssel |
HHLGIVVEXQRCLK-GSNOCNGZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Key on ui other cas no. |
101848-26-4 |
Sequenz |
LFVVTLVG |
Synonyme |
Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine sex pheromone inhibitor iAD1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















